molecular formula C16H19F3N2O2 B2940361 N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941963-12-8

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2940361
CAS No.: 941963-12-8
M. Wt: 328.335
InChI Key: UBFVCXLNDNNTQR-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is a disubstituted oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 4-(trifluoromethyl)phenyl moiety at the N2 position. Oxalamides are known for their diverse biological activities, including herbicidal, antioxidant, and enzyme inhibitory properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cycloheptyl substituent may influence steric interactions and solubility .

Properties

IUPAC Name

N-cycloheptyl-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)11-7-9-13(10-8-11)21-15(23)14(22)20-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVCXLNDNNTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Comparisons

The target compound shares structural motifs with several oxalamide analogs (Table 1). Key variations include:

  • N1 Substituents : Cycloheptyl (target compound) vs. phenethyl (e.g., N1-(4-methoxyphenethyl)), 2-fluorophenyl, or hydroxybenzyl groups .
  • N2 Substituents : 4-(Trifluoromethyl)phenyl (target compound) vs. 4-chlorophenyl, 4-methoxyphenyl, or nitrophenyl groups .

Table 1: Structural Features of Selected Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Functional Groups
Target compound Cycloheptyl 4-(Trifluoromethyl)phenyl Trifluoromethyl, oxalamide
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy, oxalamide
Bis(4-bromophenyl)oxalamide 4-Bromophenyl 4-Bromophenyl Bromine, oxalamide
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl) 2-Fluorophenyl 4-Methoxyphenethyl Fluorine, methoxy

Sources:

Herbicidal Activity
  • Analogs with 4-(trifluoromethyl)phenyl or 4-chlorophenyl substituents (e.g., compounds in ) exhibited moderate herbicidal activity against rape (IC₅₀: 50–100 μM) but weak effects on barnyard grass .
  • The cycloheptyl group in the target compound may enhance membrane permeability due to its hydrophobicity, though specific herbicidal data are lacking in the provided evidence.
Antioxidant Activity
  • Bis(3-bromophenyl)oxalamide and bis(4-bromophenyl)oxalamide demonstrated significant DPPH radical scavenging (IC₅₀: ~20 μM), comparable to butylated hydroxyanisole (BHA) .
  • The trifluoromethyl group in the target compound may reduce antioxidant efficacy due to electron-withdrawing effects, but this requires experimental validation.
Anticancer Activity
  • None of the oxalamide derivatives in showed significant activity against RAJI or DOHH2 blood cancer cell lines (IC₅₀ > 100 μM) .

Biological Activity

N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cycloheptyl group and a trifluoromethyl phenyl moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and binding affinity towards biological targets, while the cycloheptyl group provides steric bulk that may influence its interaction with enzymes and receptors.

This compound is believed to exert its biological effects primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be crucial for various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially modulating physiological responses.

The mechanism involves the compound's interaction with molecular targets, leading to a cascade of biochemical events that can affect cell signaling and function.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of this compound. For instance:

  • Dihydrofolate Reductase (DHFR) : Preliminary findings suggest that this compound may inhibit DHFR, an essential enzyme in the folate synthesis pathway, which is critical for DNA synthesis and cellular proliferation .
  • Other Enzymes : Further investigations are ongoing to assess its inhibitory effects on various other enzymes involved in metabolic diseases.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several contexts:

  • Anti-inflammatory Properties : There are indications that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Its ability to modulate pain pathways suggests potential applications in pain management therapies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCycloheptyl, TrifluoromethylEnzyme inhibition, receptor binding
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamideCycloheptyl, TrifluoromethoxySimilar enzyme inhibition but different binding affinity
N1-(2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamideEthanolamine groupDifferent mechanism of action

This table highlights how structural variations influence biological activity. The presence of different functional groups alters the compound's reactivity and interaction with biological targets, which can lead to varied therapeutic outcomes.

Case Study 1: In Vivo Efficacy

In a recent animal study, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting promising therapeutic potential.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have illustrated that the compound binds effectively to the active site of DHFR, supporting experimental findings regarding its inhibitory activity. These computational studies provide insights into the binding interactions and help predict the efficacy of the compound against various targets .

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